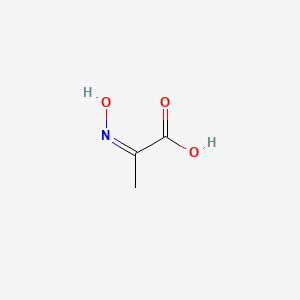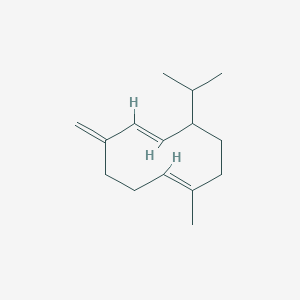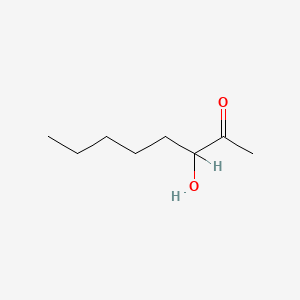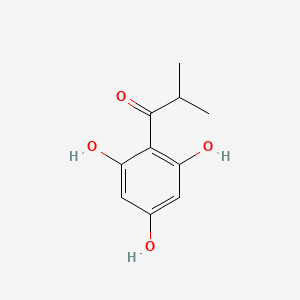
花椒黄酮
描述
Phlorisobutyrophenone, also known as 2-methyl-1-(2,4,6-trihydroxyphenyl)-1-propanone or 1-isobutanoyl-2,4,6-trihydroxybenzene, is a member of the class of compounds known as alkyl-phenylketones .
Synthesis Analysis
Phlorisobutyrophenone is synthesized by specific enzymes such as phlorisovalerophenone synthase (VPS) in plants like hop (Humulus lupulus L.). VPS utilizes isovaleryl-CoA or isobutyryl-CoA along with malonyl-CoA to form phlorisobutyrophenone.Molecular Structure Analysis
While specific studies on the molecular structure of phlorisobutyrophenone were not found, it can be inferred that it shares structural similarities with other polyketides .Chemical Reactions Analysis
Phlorisobutyrophenone is involved in reactions catalyzed by polyketide synthases. It can be used to form other compounds, as seen in the synthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose .科学研究应用
Biosynthesis and Microbial Applications
Phlorisobutyrophenone, a type of polyketide, has been studied for its biosynthetic applications. Zhou et al. (2016) demonstrated the biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose, suggesting potential in microbial production of similar compounds .
Synthesis Analysis
Phlorisobutyrophenone is synthesized by specific enzymes such as phlorisovalerophenone synthase (VPS) in plants like hop (Humulus lupulus L.). VPS utilizes isovaleryl-CoA or isobutyryl-CoA along with malonyl-CoA to form phlorisobutyrophenone.
Chemical Reactions and Properties
Phlorisobutyrophenone is involved in reactions catalyzed by polyketide synthases. It can be used to form other compounds, as seen in the synthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose, indicating its versatility in biochemical reactions.
Antimicrobial and Cytotoxic Activities
Benzophenone derivatives, which include phlorisobutyrophenone-like compounds, have been explored for their antimicrobial properties. Certain benzophenone derivatives exhibited potent antimicrobial activities against pathogenic bacteria and strong antifungal activity.
Role in Plant Resistance and Cell Culture
Cell-free extracts from Hypericum calycinum cell cultures contained isobutyrophenone synthase activity, which catalyzes the formation of phlorisobutyrophenone. This process is significant in the context of plant resistance mechanisms and can be utilized in plant cell culture studies.
Fungicidal Properties
未来方向
作用机制
Target of Action
Phlorisobutyrophenone primarily targets Type III polyketide synthases (PKSs) . These enzymes contribute to the synthesis of many economically important natural products . More specifically, Phlorisobutyrophenone is synthesized by the enzyme phloroisovalerophenone synthase , which also acts on isobutyryl-CoA as a substrate .
Mode of Action
Phlorisobutyrophenone is synthesized by the action of phloroisovalerophenone synthase . This enzyme catalyzes the transfer of a dimethylallyl moiety to phloroglucinol derivatives, leading to the formation of phlorisobutyrophenone .
Biochemical Pathways
The biosynthesis of phlorisobutyrophenone involves a pathway of isovaleryl-CoA via hydroxy-3-methylglutaryl CoA (HMG-CoA) , followed by dehydration, decarboxylation, and reduction in E. coli . The type III PKSs valerophenone synthase or chalcone synthase from plants are then introduced to produce phlorisobutyrophenone .
Pharmacokinetics
coli from glucose , suggesting that its bioavailability may be influenced by factors such as glucose availability and the metabolic state of the organism.
Result of Action
The products of the action of phloroisovalerophenone synthase, including phlorisobutyrophenone, are intermediates in the biosynthesis of the bitter acids in hops (Humulus lupulus) and glucosides in strawberry (Fragaria X ananassa) . These compounds play important roles in human nutrition and health, and have recently expanded their roles as platform chemicals .
Action Environment
The action of phlorisobutyrophenone synthase and the resulting production of phlorisobutyrophenone can be influenced by environmental factors such as the availability of substrates (e.g., glucose) and the metabolic state of the organism (e.g., E. coli)
属性
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416108 | |
| Record name | Phlorisobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35458-21-0 | |
| Record name | Phlorisobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is phlorisobutyrophenone and where is it found?
A1: Phlorisobutyrophenone is an acylphloroglucinol, a class of natural products known for their diverse biological activities. It serves as a key intermediate in the biosynthesis of more complex acylphloroglucinols, including those found in the genus Hypericum. [, , , ] Hypericum species, particularly Hypericum perforatum (St. John's Wort), are well-known for their medicinal properties. []
Q2: How is phlorisobutyrophenone biosynthesized?
A2: Phlorisobutyrophenone is synthesized from isobutyryl-CoA and three molecules of malonyl-CoA through the action of enzymes known as phlorisovalerophenone synthases (VPS) or chalcone synthases (CHS) exhibiting valerophenone synthase activity. These enzymes belong to the family of plant polyketide synthases. [, , ] Studies have shown that certain CHS enzymes in strawberry (Fragaria x ananassa) possess dual functionality, acting as both CHS and phlorisovalerophenone synthases, contributing to the production of phlorisobutyrophenone. []
Q3: Can you describe the enzymatic synthesis of phlorisobutyrophenone in more detail?
A3: Phlorisobutyrophenone synthase (VPS), a specific type of polyketide synthase, has been isolated and characterized from hop (Humulus lupulus L.) cones. [] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form phlorisobutyrophenone, a key precursor for the bitter acids found in hops. []
Q4: What are the potential applications of phlorisobutyrophenone?
A4: While phlorisobutyrophenone itself might not possess potent biological activity, it serves as a crucial precursor for synthesizing various bioactive compounds. For instance, in Hypericum sampsonii, phlorisobutyrophenone is prenylated by specific prenyltransferases to yield more complex and biologically active polycyclic polyprenylated acylphloroglucinols (PPAPs). [] These PPAPs have shown promising cytotoxic and anti-inflammatory activities. []
Q5: Are there any analytical techniques available to identify and quantify phlorisobutyrophenone in plant extracts?
A5: Yes, phlorisobutyrophenone can be identified and quantified using techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV). [] These techniques are valuable tools for studying the presence and variation of phlorisobutyrophenone and other related acylphloroglucinols in different plant species and tissues. []
Q6: What are the future directions for research on phlorisobutyrophenone?
A6: Future research on phlorisobutyrophenone could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

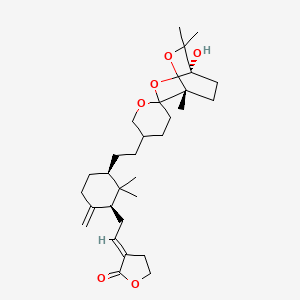
![1,1-bis(2-pyridylmethyl)-3-[(E)-2-pyridylmethyleneamino]thiourea](/img/structure/B1231137.png)
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)
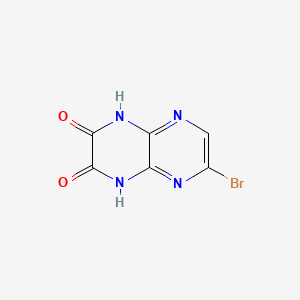
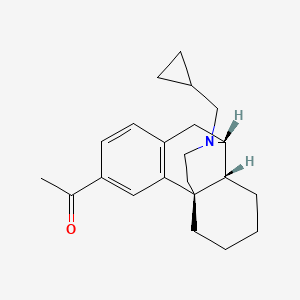
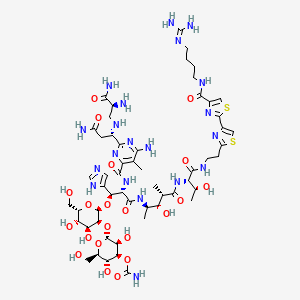


![N-[(E)-2-bicyclo[2.2.1]heptanylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1231149.png)
![2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B1231150.png)
![4-[(6E,8E)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1231152.png)
